Spectroscopic Elucidation of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Spectroscopic Elucidation of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, the subject of this guide, represents a class of compounds with significant potential in drug development. The strategic placement of a dichlorophenyl ring at the 5-position and an ethyl carboxylate at the 4-position of the oxazole core creates a molecule with a unique electronic and steric profile, ripe for exploration as a modulator of biological targets.
Molecular Structure and Key Spectroscopic Features
The structural formula of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the ethyl carboxylate group, the substituted aromatic ring, and the oxazole core.
Figure 1: Structure of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the dichlorophenyl ring.
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 1.45 | triplet | 7.1 | 3H | -O-CH₂-CH₃ |
| b | 4.50 | quartet | 7.1 | 2H | -O-CH₂ -CH₃ |
| c | 7.40 | triplet | 8.0 | 1H | Ar-H5' |
| d | 7.60 | doublet | 8.0 | 1H | Ar-H4' |
| e | 7.75 | doublet | 8.0 | 1H | Ar-H6' |
Causality Behind Predicted Chemical Shifts:
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Ethyl Group Protons (a, b): The ethyl group protons will exhibit a characteristic triplet-quartet pattern. The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom of the ester group, leading to a downfield shift to around 4.50 ppm. The methyl protons (-O-CH₂-CH₃ ) are further away and appear as a triplet at approximately 1.45 ppm.
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Aromatic Protons (c, d, e): The protons on the 2,3-dichlorophenyl ring will appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atoms and the oxazole ring will cause a general downfield shift of these protons. The specific substitution pattern will lead to a complex splitting pattern. H5' is expected to be a triplet due to coupling with H4' and H6'. H4' and H6' will likely appear as doublets. The precise chemical shifts and coupling constants are influenced by the combined electronic effects of the substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate is expected to show distinct signals for the carbons of the ethyl group, the oxazole ring, the ester carbonyl, and the dichlorophenyl ring.
Experimental Protocol for ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
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Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -O-CH₂-C H₃ |
| 62.0 | -O-C H₂-CH₃ |
| 127.5 | Ar-C5' |
| 128.0 | Ar-C4' |
| 130.5 | Ar-C6' |
| 131.0 | Ar-C1' |
| 132.5 | Ar-C2' |
| 134.0 | Ar-C3' |
| 138.0 | Oxazole C4 |
| 155.0 | Oxazole C5 |
| 160.0 | Oxazole C2 |
| 162.5 | C =O (Ester) |
Causality Behind Predicted Chemical Shifts:
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Ethyl Group Carbons: The methyl carbon will be the most upfield signal around 14.2 ppm, while the methylene carbon, being attached to the electron-withdrawing oxygen, will be further downfield at approximately 62.0 ppm.
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Aromatic Carbons: The carbons of the dichlorophenyl ring will appear in the range of 125-135 ppm. The carbons directly attached to the chlorine atoms (C2' and C3') will be significantly influenced by the halogen's electronegativity and will have distinct chemical shifts.
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Oxazole Ring Carbons: The carbons of the oxazole ring are typically found in the downfield region of the spectrum. C4, being adjacent to the ester group, is expected around 138.0 ppm. C5, attached to the phenyl ring, will be further downfield around 155.0 ppm. C2, situated between the nitrogen and oxygen atoms, will be the most deshielded carbon of the ring, appearing around 160.0 ppm.
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Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is highly deshielded and is expected to have a chemical shift of approximately 162.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol for Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum.
Predicted Mass Spectrum Data and Interpretation
The molecular weight of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate (C₁₂H₉Cl₂NO₃) is 286.11 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Key Fragments (m/z):
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286/288/290 ([M]⁺): The molecular ion peak with the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).
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241/243/245 ([M - OEt]⁺): Loss of the ethoxy radical from the ester group.
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213/215/217 ([M - OEt - CO]⁺): Subsequent loss of a carbon monoxide molecule.
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172/174 ([C₇H₃Cl₂]⁺): Fragment corresponding to the dichlorophenyl group.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Data and Interpretation
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (ethyl) |
| 1730 | C=O stretch | Ester |
| 1600, 1475 | C=C stretch | Aromatic |
| 1550 | C=N stretch | Oxazole |
| 1250 | C-O stretch | Ester |
| 800-700 | C-Cl stretch | Aryl halide |
Causality Behind Predicted Absorption Frequencies:
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C=O Stretch: The most intense and characteristic peak in the IR spectrum will be the C=O stretch of the ester group, expected around 1730 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.
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Aromatic and Oxazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and oxazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
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C-Cl Stretch: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800 and 700 cm⁻¹.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a powerful and synergistic approach to the structural elucidation of Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the assigned structure. For drug discovery and development professionals, a thorough understanding of these spectroscopic techniques is paramount for the unambiguous characterization of novel chemical entities, ensuring the integrity and reproducibility of their research.
References
- Sweta Joshi, Ajay Singh Bisht, Divya Juyal. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review. The Pharma Innovation Journal. 2017; 6(1): 109-117. [Link: Not available]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023. [Link]
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Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023. [Link]
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